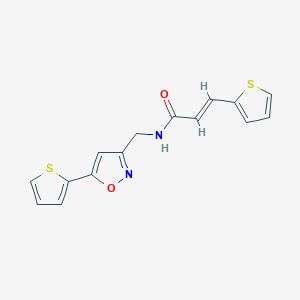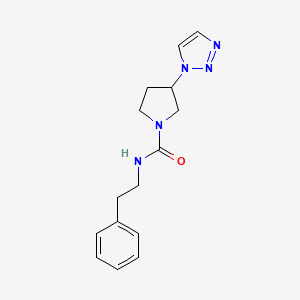![molecular formula C5H7N3O B2373255 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde CAS No. 877131-01-6](/img/structure/B2373255.png)
2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde” is a type of organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have been introduced as an antimicrobial agent and various medicines . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .科学的研究の応用
Antimicrobial Activity
Triazoles, including 2,5-dimethyl-2H-[1,2,4]triazole-3-carbaldehyde, exhibit potent antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds can potentially serve as novel antibiotics or antiseptics in medical and agricultural contexts .
Anticancer Potential
Triazoles have emerged as promising candidates in cancer research. Their unique structure allows for modifications that enhance their selectivity toward cancer cells. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives might inhibit tumor growth or sensitize cancer cells to existing therapies .
Antioxidant Properties
Triazoles, including our compound of interest, possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases associated with free radicals. Researchers explore their potential in mitigating oxidative damage .
Agrochemical Applications
Triazoles find use in agrochemistry. They can act as plant growth regulators, fungicides, or herbicides. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives may contribute to crop protection and yield enhancement .
Organocatalysis
Triazoles serve as valuable catalysts in organic synthesis. Researchers have utilized them in various reactions, such as azide-alkyne cycloadditions (click chemistry). Our compound might find applications in designing efficient catalytic processes .
Materials Science
Triazoles play a role in materials science. Their unique electronic properties make them interesting for designing functional materials, such as sensors, conductive polymers, and luminescent compounds. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives could contribute to innovative materials .
Anti-Inflammatory and Analgesic Effects
Triazoles exhibit anti-inflammatory and analgesic activities. Researchers investigate their potential as pain-relieving agents or in managing inflammatory conditions .
Other Potential Applications
Triazoles continue to surprise researchers with their versatility. While not directly attributed to our compound, they also show promise in antiviral, antitubercular, and anticonvulsant applications .
作用機序
Target of Action
Triazole derivatives, in general, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
Triazole derivatives are known to have a broad range of therapeutic applications, and their pharmacokinetic properties are subject to careful revision to obtain higher efficacy with minimum side effects .
Result of Action
Triazole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of triazole derivatives can be influenced by various factors, including the presence of electrophiles and nucleophiles, which can interact with the triazole core structure .
Safety and Hazards
将来の方向性
The future of triazoles lies in the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Their significant biological properties make them important in organocatalysis, agrochemicals, and materials science .
特性
IUPAC Name |
2,5-dimethyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-5(3-9)8(2)7-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZADCPKGMZVJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877131-01-6 |
Source


|
| Record name | 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)


![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)



![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

